molecular formula C30H30NO4+ B606505 2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium CAS No. 2079118-42-4

2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium

Cat. No. B606505
M. Wt: 468.57
InChI Key: JRXRMPWUNYRPST-JQIJEIRASA-N
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Description

The compound “2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium” is a turn-on fluorescent probe for the detection of carbon monoxide (CO)1. It has a molecular formula of C30H30NO4+ and a molecular weight of 468.571.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s available for purchase from various chemical suppliers, indicating that its synthesis is achievable12.



Molecular Structure Analysis

The molecular structure of this compound is complex, with a xanthenyl group attached to an indolium group via an ethenyl bridge1. It also contains a propen-1-yloxy carbonyl group1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it’s likely to participate in reactions typical of xanthenes, indoliums, and carbonyl compounds.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 468.571. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not readily available in the resources I found.


Scientific Research Applications

Fluorescence Imaging and Sensing

A novel near-infrared fluorescence off-on probe was developed using a derivative of 2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium. This probe has been applied for benzoyl peroxide (BPO) detection in samples and fluorescence imaging in living cells and zebrafish. Its high selectivity and sensitivity make it suitable for monitoring BPO in various biosystems and in vivo studies (Tian et al., 2017).

Neurofibrillary Tangle Visualization

2-Styrylindolium derivatives, related to the queried compound, have been used as probes for neurofibrillary tangles in Alzheimer's disease (AD) brain sections. These compounds demonstrate selective binding to neurofibrillary tangles in the presence of β-amyloid plaques, with excellent affinities to Tau-aggregates. Such probes offer potential in AD diagnosis and research (Gu et al., 2012).

Oxidative Stress Sensing

A near-infrared absorbing diboronate xanthene dye, structurally similar to the queried compound, was designed for photoacoustic imaging sensitive to reactive oxygen and nitrogen species. This probe's application in various biological contexts, including monitoring oxidative stress in cancer cells, demonstrates its versatility in biological research (Hariri et al., 2019).

Dye-Sensitized Solar Cells

Carboxylated cyanine dyes, structurally related to the queried compound, have been explored for improving the photoelectric conversion efficiency of dye-sensitized solar cells. The absorption spectra of these dyes broaden upon adsorption on a TiO2 electrode, leading to enhanced light-to-electricity conversion properties (Wu et al., 2009).

Photoconductive Materials

Compounds related to the queried chemical have been included in polymer composition films for enhancing photoconductivity in the near-IR range. These applications show the potential of such compounds in developing advanced photoconductive materials (Davidenko et al., 2004).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety measures.


properties

IUPAC Name

prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30NO4/c1-5-17-33-29(32)34-23-15-13-21-18-22-10-8-9-20(28(22)35-26(21)19-23)14-16-27-30(2,3)24-11-6-7-12-25(24)31(27)4/h5-7,11-16,18-19H,1,8-10,17H2,2-4H3/q+1/b16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXRMPWUNYRPST-JQIJEIRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium
Reactant of Route 2
Reactant of Route 2
2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium
Reactant of Route 3
Reactant of Route 3
2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium
Reactant of Route 4
Reactant of Route 4
2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium
Reactant of Route 5
2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium
Reactant of Route 6
2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium

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